molecular formula C20H17NO4 B11303181 Methyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Methyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11303181
M. Wt: 335.4 g/mol
InChI Key: UVCMOVZARMEOTC-UHFFFAOYSA-N
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Description

Methyl 2-(8-methyl-1-benzoxepine-4-amido)benzoate is an organic compound that belongs to the class of benzoxepines This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-methyl-1-benzoxepine-4-amido)benzoate typically involves the reaction of 8-methyl-1-benzoxepine-4-amine with methyl 2-bromobenzoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-methyl-1-benzoxepine-4-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

Methyl 2-(8-methyl-1-benzoxepine-4-amido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(8-methyl-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylamino)benzoate
  • Methyl 2-(pyridine-4-amido)benzoate
  • Methyl 2-formyl benzoate

Uniqueness

Methyl 2-(8-methyl-1-benzoxepine-4-amido)benzoate is unique due to its benzoxepine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 2-[(8-methyl-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO4/c1-13-7-8-14-12-15(9-10-25-18(14)11-13)19(22)21-17-6-4-3-5-16(17)20(23)24-2/h3-12H,1-2H3,(H,21,22)

InChI Key

UVCMOVZARMEOTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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